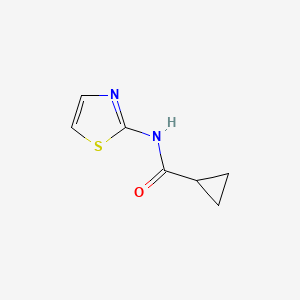
N-1,3-thiazol-2-ylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-thiazol-2-ylcyclopropanecarboxamide, also known as CP-544326, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the thiazole class of compounds and has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-1,3-thiazol-2-ylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have promising anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Mecanismo De Acción
The mechanism of action of N-1,3-thiazol-2-ylcyclopropanecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and pain. Specifically, it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are molecules that contribute to inflammation and pain.
Biochemical and Physiological Effects:
N-1,3-thiazol-2-ylcyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to have antioxidant and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-1,3-thiazol-2-ylcyclopropanecarboxamide in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable tool for researchers who are studying inflammation, pain, and other related topics. However, one of the limitations of using N-1,3-thiazol-2-ylcyclopropanecarboxamide is that it can be difficult to synthesize and is therefore relatively expensive.
Direcciones Futuras
There are many potential future directions for research on N-1,3-thiazol-2-ylcyclopropanecarboxamide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor properties in animal studies, and further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects and may be useful in preventing or delaying the onset of cognitive decline. Finally, further research is needed to better understand the mechanism of action of N-1,3-thiazol-2-ylcyclopropanecarboxamide and to identify other potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-1,3-thiazol-2-ylcyclopropanecarboxamide involves a multi-step process that begins with the reaction of 2-aminothiazole with cyclopropanecarboxylic acid. This reaction yields the intermediate compound, which is then treated with a series of reagents to produce the final product. The synthesis of N-1,3-thiazol-2-ylcyclopropanecarboxamide is a complex process that requires expertise in organic chemistry and is typically carried out in a laboratory setting.
Propiedades
IUPAC Name |
N-(1,3-thiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-6(5-1-2-5)9-7-8-3-4-11-7/h3-5H,1-2H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLKHZWUKANKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-furyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5785946.png)
![2-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5785953.png)


![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)


![9-hydroxy-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-9H-fluorene-9-carbohydrazide](/img/structure/B5785993.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)
